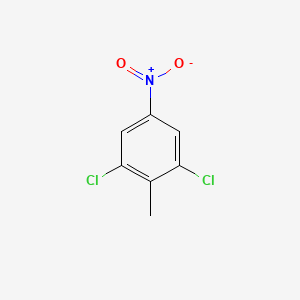

1,3-Dichloro-2-methyl-5-nitrobenzene

Description

Significance of Halogenated Nitroaromatic Compounds in Chemical Sciences

Halogenated nitroaromatic compounds, which contain one or more halogen atoms in addition to a nitro group, are of considerable importance in the chemical sciences. These compounds serve as versatile building blocks for the synthesis of a wide array of more complex molecules. Their utility stems from the combined electronic effects of the nitro group and the halogen substituents, which activate the aromatic ring for certain types of reactions while deactivating it for others.

The strong electron-withdrawing nature of the nitro group, coupled with that of the halogen atoms, makes the aromatic ring susceptible to nucleophilic aromatic substitution. This reactivity is a cornerstone of their application in synthesizing various derivatives. Furthermore, the nitro group can be readily reduced to an amino group, providing a pathway to anilines, which are precursors to numerous dyes, pharmaceuticals, and polymers.

In the realm of medicinal chemistry, halogenated nitroaromatics are pivotal intermediates in the creation of a diverse range of therapeutic agents. They are instrumental in the synthesis of agrochemicals, including pesticides and herbicides. The specific positioning of halogen and nitro groups on the aromatic ring allows for precise control over the regioselectivity of subsequent chemical transformations, making them highly valuable in multi-step organic syntheses.

Overview of 1,3-Dichloro-2-methyl-5-nitrobenzene in Academic Research

This compound , with the CAS number 7149-69-1, is a specific substituted nitrobenzene (B124822) that has found utility in academic and industrial research, particularly as a synthetic intermediate. Its chemical structure consists of a benzene (B151609) ring substituted with two chlorine atoms, a methyl group, and a nitro group.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| CAS Number | 7149-69-1 |

| Appearance | Solid |

| Melting Point | 63-64 °C |

Detailed research has highlighted its role as a key starting material in the synthesis of complex heterocyclic compounds. For instance, it has been utilized in the preparation of novel antagonists and inverse agonists for opioid receptors. In one synthetic route, the nitro group of this compound is reduced to an amine using tin(II) chloride dihydrate, a crucial step in constructing the final therapeutic candidates. google.com

Furthermore, this compound has been employed in the synthesis of indole (B1671886) carboxamide derivatives that act as P2X7 receptor antagonists. google.com In this context, the methyl group of this compound was oxidized to a carboxylic acid using potassium permanganate (B83412), demonstrating the reactivity of the methyl group while the chlorinated and nitrated aromatic ring remains intact. google.comgoogleapis.com

The crystal structure of this compound has also been a subject of academic investigation. X-ray crystallography studies have revealed that the molecule crystallizes in the chiral space group P2₁2₁2₁. researchgate.net The analysis showed that the methyl carbon atom, the chlorine atoms, and the nitrogen atom of the nitro group all lie very close to the plane of the benzene ring. researchgate.net This structural information is valuable for understanding the molecule's reactivity and intermolecular interactions.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVCGWLHTVGNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290995 | |

| Record name | 1,3-dichloro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-69-1 | |

| Record name | 7149-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dichloro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-methyl-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1,3 Dichloro 2 Methyl 5 Nitrobenzene and Its Derivatives

Established Synthetic Routes for Halogenated Nitrobenzenes

The synthesis of halogenated nitrobenzenes is fundamentally reliant on two primary electrophilic aromatic substitution strategies: the nitration of an existing chlorinated benzene (B151609) ring and the halogenation of a nitro-substituted precursor. The order of these reactions is critical in dictating the final isomeric product due to the directing effects of the substituents. masterorganicchemistry.com

Nitration of Chlorinated Benzenes

The introduction of a nitro group onto a chlorinated benzene ring is a common and well-established method. This reaction is typically achieved through electrophilic aromatic substitution using a nitrating agent. chemguide.co.uk The most common reagent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid". The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. chemguide.co.ukmasterorganicchemistry.com

Chlorine atoms are deactivating substituents, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. However, they are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them on the ring. msu.edu In the case of dichlorotoluenes, the directing effects of both chlorine atoms and the activating methyl group must be considered to predict the regiochemical outcome. google.com

Control of reaction temperature is crucial to prevent over-nitration, as the introduction of one nitro group further deactivates the ring but does not entirely preclude the possibility of a second substitution, especially at higher temperatures. libretexts.org Solvents like dichloroethane are often employed to manage the reaction medium and temperature. google.com

| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Major Product |

|---|---|---|---|---|---|

| 2,4-Dichlorotoluene | 98% HNO₃ | Dichloroethane | ≤ 35 | 2.0 | 2,4-Dichloro-5-nitrotoluene |

| 3,4-Dichlorotoluene | 98% HNO₃ | Dichloroethane | ≤ 35 | 2.0 | 3,4-Dichloro-6-nitrotoluene |

| 3,5-Dichlorotoluene | 98% HNO₃ | Dichloroethane | ≤ 45 | 2.0 | 3,5-Dichloro-2-nitrotoluene |

| 2,5-Dichlorotoluene | 98% HNO₃ | Dichloroethane | ≤ 35 | 2.0 | 2,5-Dichloro-4-nitrotoluene |

Halogenation of Nitrobenzene (B124822) Precursors

An alternative strategy involves the halogenation of a nitro-substituted aromatic compound. The nitro group is a powerful deactivating substituent and a strong meta-director. libretexts.org Therefore, introducing a halogen to a nitrobenzene derivative will direct the incoming electrophile to the meta position.

The chlorination reaction is typically carried out by treating the nitroaromatic compound with chlorine gas (Cl₂) in the presence of a catalyst. google.com Common catalysts include iodine or Lewis acids such as iron(III) chloride (FeCl₃), which polarize the halogen molecule, making it more electrophilic. google.comgoogle.com For instance, the chlorination of 4-nitrotoluene (B166481) in the presence of an iodine catalyst yields 2-chloro-4-nitrotoluene. google.com The reaction temperature is an important parameter, often maintained between the melting point of the substrate and around 120°C to ensure a suitable reaction rate. google.com

Advanced Synthetic Approaches to 1,3-Dichloro-2-methyl-5-nitrobenzene

The specific substitution pattern of this compound necessitates a targeted synthetic approach, typically involving multiple steps or the use of advanced catalytic systems to achieve the desired regioselectivity.

Multi-Step Synthesis from Specific Precursors

The most direct and logical pathway to synthesize this compound is through the electrophilic nitration of 2,6-dichlorotoluene (B125461). This multi-step approach leverages the directing effects of the substituents on the starting material. libretexts.org

The synthesis proceeds as follows:

Starting Material : The synthesis begins with 2,6-dichlorotoluene.

Electrophilic Nitration : The 2,6-dichlorotoluene is treated with a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids.

The regioselectivity of this step is governed by the combined influence of the three substituents already on the ring:

The methyl group (-CH₃) at position 2 is an activating group and an ortho, para-director.

The chlorine atoms (-Cl) at positions 1 and 3 are deactivating groups but are also ortho, para-directors.

The incoming electrophile (NO₂⁺) will be directed to the positions activated by these groups. The position para to the activating methyl group (position 5) is strongly favored. This position is also ortho to the chlorine at C1 and meta to the chlorine at C3. The combination of the strong activating and para-directing effect of the methyl group makes position 5 the most probable site for nitration, leading to the formation of the desired product, this compound.

| Step | Reactant | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 2,6-Dichlorotoluene | Conc. HNO₃, Conc. H₂SO₄, controlled temperature | This compound |

Catalytic Synthetic Techniques

Modern synthetic strategies increasingly employ catalysts to improve the efficiency and selectivity of reactions. In the synthesis of halogenated nitrobenzenes, catalysts can be used to enhance both nitration and halogenation steps.

For nitration, solid acid catalysts such as zeolites (e.g., H-ZSM-5) have been investigated. lukasiewicz.gov.pl These catalysts can offer higher regioselectivity, particularly favoring the formation of para-isomers, by orienting the substrate within their porous structures. lukasiewicz.gov.pl Using nitrogen(V) oxide (N₂O₅) in dichloromethane (B109758) with certain catalysts can also improve selectivity. lukasiewicz.gov.plicm.edu.pl

For halogenation, the use of an iodine catalyst is a well-established method for the chlorination of nitroaromatic compounds. google.com Catalytic systems can lead to milder reaction conditions, reduce waste, and provide pathways to isomers that are difficult to obtain through traditional methods.

Optimization of Reaction Conditions and Yields in Synthesis

Maximizing the yield of the desired product while minimizing byproducts is a critical aspect of chemical synthesis. For the nitration of dichlorotoluenes, several parameters can be fine-tuned. google.com

Molar Ratio of Reactants : The stoichiometry between the substrate and the nitrating agent is key. A slight excess of the nitrating agent (e.g., a molar ratio of substrate to nitric acid of 1:1.05-1.20) can help drive the reaction to completion and improve the yield. google.com

Temperature Control : Maintaining a specific temperature range is crucial. For the nitration of dichlorotoluenes, temperatures are often kept below 45-50°C. google.comlibretexts.org Lower temperatures can suppress the formation of undesired dinitrated products, while excessively low temperatures may slow the reaction rate unacceptably. icm.edu.pl

Reaction Time : The duration of the reaction must be sufficient for the starting material to be consumed. Progress is often monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal endpoint. google.com

Solvent and Reagent Concentration : The choice of solvent (e.g., dichloroethane) and the concentration of the acids can impact reaction rates and selectivity. google.comlukasiewicz.gov.pl

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Temperature | 0-60 °C | Reaction becomes more vigorous as temperature increases within this range. |

| > 60 °C | Increased risk of byproduct formation (e.g., dinitration). libretexts.org | |

| Molar Ratio (Substrate:HNO₃) | 1:1.05-1.20 | Ensures fuller nitration and favorably improves yield. |

| > 1:1.20 | May increase the formation of impurities and waste acid. | |

| Reaction Time | 1.5-2.0 h (reflux) | Sufficient time for complete reaction in specific documented cases. |

Purification and Isolation Techniques

Recrystallization is a widely used technique for the purification of solid organic compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the pure compound, while the impurities remain dissolved in the mother liquor.

For nitroaromatic compounds such as this compound, the choice of solvent is crucial for effective purification. The ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures. Common solvents for the recrystallization of related nitrobenzene derivatives include alcohols, such as ethanol (B145695) and methanol (B129727), often in combination with water as an anti-solvent. For instance, a related compound, 2-bromo-1,3-dichloro-5-nitrobenzene, can be effectively purified by recrystallization from an ethanol/water mixture. Similarly, the derivative 1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene has been successfully crystallized from a methanol solution. nih.gov

In some cases, for mixtures of isomers that are difficult to separate, fractional crystallization may be employed. This technique relies on small differences in the solubility of the isomers in a particular solvent system. For example, mixtures of chloronitrobenzene isomers have been separated by carefully controlling the crystallization temperature. google.com While specific conditions for this compound are not extensively documented, the principles governing the recrystallization of analogous compounds provide a strong basis for developing a suitable purification protocol.

Table 1: Recrystallization Solvents for Related Nitroaromatic Compounds

| Compound | Recrystallization Solvent | Reference |

|---|---|---|

| 2-Bromo-1,3-dichloro-5-nitrobenzene | Ethanol/Water |

Chromatographic techniques are powerful methods for the separation and purification of compounds based on their differential distribution between a stationary phase and a mobile phase. For this compound and its derivatives, both column chromatography and High-Performance Liquid Chromatography (HPLC) are applicable.

Column Chromatography: This technique is often used for the preparative scale purification of organic compounds. A stationary phase, typically silica (B1680970) gel, is packed into a column, and the impure compound is loaded onto the top. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, thus enabling their separation. For derivatives of the target compound, a common mobile phase system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient chromatographic technique used for both analytical and preparative separations. For compounds like this compound, reverse-phase HPLC is a common approach. In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture.

A closely related compound, 1,3-Dichloro-2-nitrobenzene, can be analyzed and separated using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com This method is scalable for preparative isolation of impurities. sielc.com Another example is the purity analysis of 1,3-dichloro-2,4,6-trinitrobenzene, which was achieved using a Hypersil ODS2 column with an acetonitrile/water mobile phase. energetic-materials.org.cn These examples suggest that a similar HPLC method could be developed for the purification of this compound.

Gas chromatography (GC), often coupled with mass spectrometry (GC/MS), is another valuable tool for the analysis of nitroaromatic compounds and can be used to assess the purity of this compound. researchgate.netepa.gov

Table 2: Chromatographic Conditions for Separation of Related Nitroaromatic Compounds

| Technique | Compound | Stationary Phase | Mobile Phase | Reference |

|---|---|---|---|---|

| Column Chromatography | 2-Bromo-1,3-dichloro-5-nitrobenzene derivative | Silica gel | Hexane/Ethyl Acetate | |

| HPLC | 1,3-Dichloro-2-nitrobenzene | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | sielc.com |

Chemical Reactivity and Transformation Pathways of 1,3 Dichloro 2 Methyl 5 Nitrobenzene

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halogenated nitrobenzenes. This reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group, typically a halide ion, restores the aromaticity of the ring.

Reactivity of Halogen Substituents in Halogenated Nitrobenzenes

The susceptibility of an aryl halide to nucleophilic attack is greatly enhanced by the presence of strong electron-withdrawing groups, such as a nitro (–NO₂) group. nih.govmdpi.com These groups reduce the electron density of the aromatic ring, making it more electrophilic and thus more prone to attack by nucleophiles. mdpi.com

In the context of SNAr reactions, the nature of the halogen substituent also plays a role. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. Halogen reactivity in these systems does not follow the same trend as in aliphatic SN2 reactions. Instead of being primarily about the leaving group's ability, the reactivity is influenced by the halogen's electronegativity, which facilitates the initial nucleophilic attack through inductive electron withdrawal.

Influence of Nitro Group Activation on Nucleophilic Attack

The nitro group is a powerful activator for nucleophilic aromatic substitution, particularly when positioned ortho or para to the halogen leaving group. quora.com This activation stems from the nitro group's ability to stabilize the negatively charged Meisenheimer intermediate through resonance. By delocalizing the negative charge onto its oxygen atoms, the nitro group lowers the activation energy of the reaction, thereby increasing the reaction rate.

In the structure of 1,3-dichloro-2-methyl-5-nitrobenzene, the nitro group is positioned para to the chlorine atom at C1 and ortho to the chlorine atom at C3. This positioning activates both chlorine atoms for nucleophilic displacement. The regioselectivity of the substitution, determining which chlorine is replaced, would depend on the specific nucleophile and reaction conditions, though the C1 position might be slightly more activated due to the direct para relationship.

| Substrate | Nucleophile | Typical Product | Significance |

|---|---|---|---|

| 1,3-Dichloro-4-nitrobenzene | Sodium methoxide (B1231860) (NaOCH₃) | 1-Chloro-3-methoxy-4-nitrobenzene | Demonstrates selective substitution of an activated chlorine. |

| 2,4-Dichloronitrobenzene (B57281) | Ammonia (NH₃) | 2-Chloro-4-nitroaniline | Formation of an aniline (B41778) derivative, a common synthetic intermediate. |

| 1,3-Dichloro-4-nitrobenzene | Piperidine | 1-(2-Chloro-4-nitrophenyl)piperidine | Illustrates reaction with a secondary amine nucleophile. |

Reduction Reactions of the Nitro Group

The nitro group in this compound is readily reduced to an amino group (–NH₂), providing a pathway to synthesize substituted anilines. This transformation is a cornerstone in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Catalytic Hydrogenation to Amino Derivatives

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds. This process typically involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. The reaction proceeds with high selectivity, leaving other functional groups like halogens intact under controlled conditions. The product of the complete reduction of this compound is 2,6-dichloro-3-methylaniline. researchgate.net

| Catalyst | Typical Solvent | General Conditions | Notes |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Ethanol (B145695), Methanol (B129727), Ethyl acetate | Room temperature to 80°C, 1-10 atm H₂ | Highly efficient and widely used; can sometimes cause dehalogenation at higher temperatures/pressures. researchgate.net |

| Platinum(IV) oxide (PtO₂, Adams' catalyst) | Ethanol, Acetic acid | Room temperature, 1-3 atm H₂ | Very active catalyst; requires reduction to Pt metal in situ. |

| Raney Nickel (Raney-Ni) | Ethanol, Methanol | Room temperature to 100°C, 1-50 atm H₂ | Cost-effective but may require higher pressures and temperatures. |

Other Reductive Transformation Pathways

Besides catalytic hydrogenation, several other chemical methods are effective for the reduction of nitroarenes. These methods are often used when specific chemoselectivity is required or when high-pressure hydrogenation equipment is not available.

One of the most common methods is the use of a metal in acidic conditions, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). sciencemadness.orgresearchgate.nettardigrade.intardigrade.in This classic approach, known as the Béchamp reduction when using iron, is robust and widely applicable. Other reagents, such as sodium hydrosulfite (Na₂S₂O₄) or ammonium (B1175870) sulfide (B99878) ((NH₄)₂S), can also be employed, sometimes offering milder reaction conditions. sciencemadness.orgresearchgate.net These methods are generally selective for the nitro group, leaving the chloro substituents untouched.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly hindered. total-synthesis.com The benzene (B151609) ring is heavily deactivated due to the strong electron-withdrawing inductive and resonance effects of the nitro group and the inductive effects of the two chlorine atoms. stackexchange.comquora.com While the methyl group is an activating, ortho-, para-director, its weak activating effect is overwhelmingly counteracted by the three deactivating groups.

Any potential electrophilic attack would be directed to the C4 and C6 positions, which are ortho and para to the activating methyl group and meta to the deactivating nitro group. However, the cumulative deactivation makes the ring a very poor nucleophile. total-synthesis.com For a reaction to occur, extremely harsh conditions, such as the use of fuming sulfuric acid or a potent Lewis acid catalyst, would be necessary. researchgate.netbartleby.com Even under such conditions, the reaction would likely be slow, low-yielding, and could be complicated by competing side reactions. stackexchange.com

Regioselectivity in Further Aromatic Substitution

The regioselectivity of further electrophilic aromatic substitution on this compound is dictated by the cumulative electronic and steric effects of the substituents already present on the benzene ring. The ring has three types of substituents: two chlorine atoms (weakly deactivating, ortho-, para-directing), one methyl group (activating, ortho-, para-directing), and one nitro group (strongly deactivating, meta-directing). unizin.orgualberta.ca

The substitution can occur at two possible positions: C4 and C6. To predict the outcome, the directing influence of each substituent towards these positions must be analyzed.

Methyl Group (at C2): As an activating group, it directs incoming electrophiles to its ortho (C1, C3 - already substituted) and para (C6) positions. Therefore, the methyl group strongly favors substitution at C6.

Nitro Group (at C5): As a strongly deactivating group, it directs incoming electrophiles to its meta positions (C1, C3 - already substituted). Its deactivating nature significantly reduces the reactivity of the entire ring. organicchemistrytutor.com

Chlorine Atom (at C1): This deactivating, ortho-, para-director points towards C2 (ortho), C6 (ortho), and C4 (para). It therefore directs substitution to both C4 and C6.

Chlorine Atom (at C3): This group directs towards C2 (ortho), C4 (ortho), and C6 (para). It also directs substitution to both C4 and C6.

When considering these combined effects, the C6 position is activated by the methyl group (a powerful directing effect) and is also a target for both chlorine substituents. vaia.com The C4 position is targeted by both chlorine atoms but is not activated by the methyl group. The nitro group deactivates the entire ring but does not provide a directing preference between C4 and C6 as both are ortho to it.

Furthermore, steric hindrance plays a role. The C6 position is flanked by a nitro group and a hydrogen, while the C4 position is situated between a chlorine and a nitro group. Attack at the C6 position is generally favored as it is electronically activated by the most powerful activating group (the methyl group) and is sterically less hindered compared to positions adjacent to multiple substituents. masterorganicchemistry.com Therefore, electrophilic substitution on this compound is expected to yield the C6-substituted product as the major isomer.

| Substituent (Position) | Type | Directing Influence | Favored Position(s) for Attack |

|---|---|---|---|

| -CH₃ (C2) | Activating | Ortho, Para | C6 |

| -Cl (C1) | Deactivating | Ortho, Para | C4, C6 |

| -Cl (C3) | Deactivating | Ortho, Para | C4, C6 |

| -NO₂ (C5) | Strongly Deactivating | Meta | None (deactivates ring) |

Mechanistic Considerations of Electrophilic Attack on the Aromatic Ring

The mechanism for further electrophilic aromatic substitution on this compound follows a well-established two-step pathway. msu.edu

Generation of the Electrophile (E⁺): The reaction begins with the formation of a strong electrophile, typically through the action of a catalyst. For instance, in nitration, the nitronium ion (NO₂⁺) is generated from nitric acid and sulfuric acid. For halogenation, a Lewis acid like FeCl₃ or AlCl₃ polarizes the halogen molecule to create a potent electrophile. byjus.comlibretexts.org

Formation of the Sigma Complex (Arenium Ion): The electron-rich π system of the aromatic ring attacks the electrophile (E⁺). This is the rate-determining step of the reaction. msu.edu The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com The positive charge in this intermediate is delocalized over the carbon atoms of the ring through resonance.

Deprotonation and Restoration of Aromaticity: In the final, fast step, a weak base (such as HSO₄⁻ in the case of nitration) removes a proton from the sp³-hybridized carbon atom where the electrophile has attached. byjus.com This restores the aromatic π system and yields the final substituted product.

The stability of the intermediate sigma complex is the key factor determining the regioselectivity. nih.gov Attack at the C6 position leads to a more stable arenium ion due to the stabilizing influence of the para-methyl group, making this pathway kinetically favored. libretexts.org

Reactions at the Methyl Group (Benzylic Position)

Radical Reaction Mechanisms

The methyl group of this compound is susceptible to radical reactions at the benzylic position. The presence of the nitro group, a strong electron-withdrawing group, activates the C-H bonds of the adjacent methyl group. This activation facilitates the homolytic cleavage of a C-H bond to form a stabilized benzylic radical. kyoto-u.ac.jp

The mechanism typically involves three stages:

Initiation: The reaction is initiated by a radical initiator (e.g., peroxides) or by thermal or photochemical energy, which generates a free radical. This initiator radical then abstracts a hydrogen atom from the methyl group.

Propagation: The resulting 1,3-dichloro-5-nitrobenzyl radical is resonance-stabilized, with the unpaired electron delocalized over the benzylic carbon and the aromatic ring. This radical can then react with other species. For example, in the presence of a halogen like bromine (Br₂), it can abstract a bromine atom to form 1-(bromomethyl)-3,5-dichloro-2-methyl-5-nitrobenzene and a new bromine radical, which continues the chain reaction.

Termination: The reaction terminates when two radicals combine to form a non-radical species, such as the dimerization of two benzyl (B1604629) radicals to form a dibenzyl derivative. kyoto-u.ac.jp

The rate of these radical reactions is enhanced by the nitro group's ability to stabilize the intermediate radical through resonance. kyoto-u.ac.jp

Oxidation Pathways at the Benzylic Carbon

The benzylic carbon of the methyl group is the primary site for oxidation due to the stability of the benzylic intermediates (radicals, carbocations) that form. The electron-withdrawing nitro group deactivates the aromatic ring towards oxidation but makes the methyl group more susceptible to it. google.com Oxidation can proceed through several stages, yielding different products depending on the oxidant and reaction conditions. wikipedia.orgthieme-connect.de

Oxidation to Benzaldehyde: Mild oxidizing agents can convert the methyl group to an aldehyde functional group. Reagents such as chromium(VI) compounds in controlled conditions can achieve this transformation. thieme-connect.de The reaction likely proceeds via the formation of a benzylic radical or cation, which is then further oxidized.

Oxidation to Benzoic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid under harsh conditions, will typically oxidize the methyl group completely to a carboxylic acid. google.comepa.gov This process involves the initial formation of the aldehyde, which is then rapidly oxidized further to the corresponding benzoic acid. The stability of the resulting 3,5-dichloro-2-methyl-5-nitrobenzoic acid makes this a common outcome with potent oxidants.

| Oxidation Stage | Product Functional Group | Example Product Name | Typical Oxidizing Conditions |

|---|---|---|---|

| Partial | Aldehyde (-CHO) | 3,5-Dichloro-2-methyl-5-nitrobenzaldehyde | Mild oxidants (e.g., CrO₃/acetic acid) |

| Complete | Carboxylic Acid (-COOH) | 3,5-Dichloro-2-methyl-5-nitrobenzoic acid | Strong oxidants (e.g., KMnO₄, hot HNO₃) |

Thermal Decomposition and Reactivity Under Extreme Conditions

Nitroaromatic compounds are known for their energetic properties and potential for thermal instability. tamu.edu The thermal decomposition of this compound under extreme conditions (high temperature and pressure) is expected to be a complex process initiated by the cleavage of the weakest bond in the molecule.

The primary and most common initial step in the pyrolysis of nitroaromatic compounds is the homolytic cleavage of the C–NO₂ bond. dtic.milkaust.edu.sa This bond is typically the weakest in the molecule, with a bond dissociation energy of approximately 297 kJ/mol. tamu.edu This initial fission results in the formation of an aryl radical and nitrogen dioxide (NO₂).

C₆H₂(CH₃)Cl₂–NO₂ → C₆H₂(CH₃)Cl₂• + •NO₂

Following this initiation, a cascade of secondary reactions can occur:

The highly reactive nitrogen dioxide can act as an oxidant or participate in further radical reactions.

An alternative pathway observed for some nitroaromatics is the isomerization of the nitro group to a nitrite (B80452) (–ONO), followed by the cleavage of the much weaker O–NO bond. dtic.mil

At very high temperatures, fragmentation of the aromatic ring itself can occur, leading to the formation of smaller gaseous products and soot. njit.edu

The presence of a methyl group ortho to a nitro group in some compounds can lead to a specific intramolecular rearrangement to form anthranil, a low-activation energy process. dtic.mil However, in this compound, the methyl and nitro groups are in a meta relationship, making this specific pathway less likely. The decomposition will more closely resemble that of other nitrobenzenes, dominated by C-NO₂ bond scission. kaust.edu.sa

The thermal decomposition of nitroaromatics can be autocatalytic and can lead to runaway reactions or explosions, especially in the condensed phase or under confinement, where heat and gaseous products cannot dissipate. tamu.edudtic.mil

Advanced Spectroscopic and Structural Characterization of 1,3 Dichloro 2 Methyl 5 Nitrobenzene

X-ray Crystallography and Solid-State Structure Analysis

The molecular geometry of 1,3-dichloro-2-methyl-5-nitrobenzene is defined by a central benzene (B151609) ring. fishersci.es The molecule is expected to be nearly planar. mdpi.com In analogous structures like 1-chloro-2-methyl-4-nitrobenzene, the chloro- and methyl- substituents lie very close to the mean plane of the benzene ring. mdpi.com A slight deviation from planarity is anticipated for the nitro group, which is likely twisted at a small dihedral angle relative to the plane of the aromatic ring. mdpi.com For instance, in 1-chloro-2-methyl-4-nitrobenzene, the nitro group is inclined at 6.2(3)° to the ring plane. mdpi.com The bond lengths and angles would be influenced by the electronic effects of the substituents; the electron-withdrawing nature of the chlorine atoms and the nitro group would affect the aromatic system.

Based on the analysis of the related compound 1,3-bis(chloromethyl)-2-methyl-5-nitrobenzene, which crystallizes in a monoclinic system, a similar crystal system could be anticipated. nih.govresearchgate.net The table below presents crystallographic data for this related compound to provide context for the expected structural parameters.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉Cl₂NO₂ |

| Molecular Weight (Mr) | 234.07 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 8.921 (3) |

| b (Å) | 16.141 (6) |

| c (Å) | 7.511 (3) |

| β (°) | 111.929 (6) |

| Volume (V) (ų) | 1003.3 (6) |

| Temperature (K) | 273 (2) |

π-π Stacking: The electron-deficient nature of the nitro-substituted benzene ring facilitates π-π stacking interactions. In the crystal structure of 1,3-bis(chloromethyl)-2-methyl-5-nitrobenzene, molecules form offset stacks through face-to-face π-π interactions, with an interplanar separation of 3.53 (1) Å and a centroid-centroid distance of 3.76 (1) Å. nih.govresearchgate.netnih.gov

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the methyl group or the aromatic ring and the oxygen atoms of the nitro group are anticipated. researchgate.net These interactions often link adjacent molecules into dimers or more extended networks. mdpi.com

Halogen Interactions: Close contacts involving the chlorine atoms are also expected. Cl···O interactions with the nitro groups of neighboring molecules and Cl···Cl contacts are plausible. nih.govresearchgate.net For example, Cl···Cl contacts of 3.462 (1) Å are observed in the crystal packing of 1,3-bis(chloromethyl)-2-methyl-5-nitrobenzene. nih.govnih.gov

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Reference Compound |

|---|---|---|---|---|

| π-π Stacking | Benzene Ring | Benzene Ring | Centroid-centroid distance ~3.76 Å | 1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene nih.govresearchgate.net |

| C-H···O Hydrogen Bond | C-H (Aromatic/Methyl) | O-N (Nitro) | Forms centrosymmetric dimers | 1-Chloro-2-methyl-4-nitrobenzene mdpi.com |

| Cl···Cl Contact | Cl | Cl | ~3.46 Å | 1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene nih.govnih.gov |

| Cl···O Contact | Cl | O-N (Nitro) | Links molecules into chains | 1-Chloro-2-methyl-4-nitrobenzene mdpi.com |

Advanced Solution-State Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is a crucial tool for confirming the molecular structure of this compound in solution by providing detailed information about the hydrogen and carbon environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region. The two aromatic protons are chemically non-equivalent and would appear as doublets due to meta-coupling. The methyl group protons would give rise to a singlet. The anticipated chemical shifts are influenced by the electronic effects of the chloro and nitro substituents. For comparison, in 3,5-dichloronitrobenzene, the aromatic protons appear at approximately 8.13 ppm and 7.69 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display seven distinct signals, corresponding to the six carbons of the benzene ring and the one methyl carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. Carbons bonded to the electron-withdrawing chlorine atoms and the nitro group will be deshielded and shifted downfield, while the carbon attached to the methyl group will be shifted upfield relative to the unsubstituted benzene.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|---|

| ¹H | -CH₃ | ~2.5 | Singlet (s) |

| ¹H | Aromatic H | 7.5 - 8.5 | Doublet (d) |

| ¹H | Aromatic H | 7.5 - 8.5 | Doublet (d) |

| ¹³C | -CH₃ | ~20 | - |

| ¹³C | C-CH₃ | ~130-140 | - |

| ¹³C | C-Cl | ~130-140 | - |

| ¹³C | C-Cl | ~130-140 | - |

| ¹³C | C-H | ~120-130 | - |

| ¹³C | C-NO₂ | ~145-155 | - |

| ¹³C | C-H | ~120-130 | - |

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. The molecular formula of this compound is C₇H₅Cl₂NO₂, corresponding to a molecular weight of approximately 206.02 g/mol . fishersci.es

The electron ionization (EI) mass spectrum would exhibit a characteristic molecular ion peak cluster (M, M+2, M+4) due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This isotopic pattern is a definitive signature for a molecule containing two chlorine atoms. Common fragmentation pathways for nitroaromatic compounds would likely involve the loss of the nitro group ([M-NO₂]⁺) or an oxygen atom ([M-O]⁺), followed by the sequential loss of chlorine atoms.

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 205/207/209 | [C₇H₅Cl₂NO₂]⁺ | Molecular ion (M⁺) cluster |

| 159/161/163 | [C₇H₅Cl₂]⁺ | Loss of NO₂ from M⁺ |

| 189/191/193 | [C₇H₅Cl₂NO]⁺ | Loss of O from M⁺ |

| 124/126 | [C₇H₅Cl]⁺ | Loss of NO₂ and Cl from M⁺ |

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of this compound, particularly for its detection in complex mixtures or at trace levels. researchgate.netmdpi.com

GC-MS: Due to its volatility, this compound is well-suited for GC-MS analysis. epa.gov This technique allows for the separation of the target analyte from isomers and other related compounds present in a sample, with the mass spectrometer providing definitive identification based on the mass spectrum and fragmentation pattern. researchgate.netamazonaws.com GC-MS is widely used for the determination of nitroaromatic compounds in environmental samples. researchgate.netepa.gov

LC-MS: LC-MS, particularly with atmospheric pressure chemical ionization (APCI), can also be employed for the analysis of this compound. mdpi.com This method is advantageous for less volatile or thermally labile compounds and is frequently used in pharmaceutical analysis to quantify impurities in drug substances. mdpi.com The coupling of LC with tandem mass spectrometry (MS/MS) offers high sensitivity and selectivity, enabling quantification at very low concentrations. mdpi.com

Computational Chemistry and Theoretical Modeling of 1,3 Dichloro 2 Methyl 5 Nitrobenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 1,3-dichloro-2-methyl-5-nitrobenzene, DFT calculations offer insights into its fundamental chemical nature. A crystal structure analysis of this compound, systematically named 2,6-dichloro-4-nitrotoluene, reveals key structural parameters that serve as a foundation for these theoretical studies. iucr.org In the crystalline state, the methyl carbon, chlorine atoms, and the nitrogen atom of the nitro group are nearly coplanar with the benzene (B151609) ring. iucr.org The nitro group itself is slightly twisted from the plane of the benzene ring by an angle of 9.8 (3)°. iucr.org

Electronic Structure Analysis and Molecular Orbitals

DFT calculations are instrumental in analyzing the electronic landscape of a molecule. This involves determining the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. mdpi.com

For aromatic compounds like this compound, the electronic structure is significantly influenced by its substituents. The chlorine atoms and the nitro group are strong electron-withdrawing groups, which delocalize electron density from the benzene ring. This withdrawal of electrons generally lowers the energy of the molecular orbitals. Theoretical studies on related nitroaromatic compounds show that the presence of such electronegative groups leads to a lower LUMO energy, enhancing the molecule's electrophilic character. nih.gov The HOMO is typically distributed over the aromatic ring, while the LUMO is often localized on the nitro group and the ring carbons attached to it, indicating that these are the likely sites for nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Nitroaromatics (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Nitrobenzene (B124822) | -7.5 | -1.5 | 6.0 |

| 1,3-Dichlorobenzene | -7.2 | -0.8 | 6.4 |

| 2,4-Dinitrotoluene | -8.1 | -3.0 | 5.1 |

Note: This table provides illustrative data for related compounds to demonstrate general trends. Specific values for this compound would require dedicated DFT calculations.

Elucidation of Reaction Pathways and Energy Barriers

Computational chemistry, particularly DFT, can be used to model chemical reactions, map out potential energy surfaces, and determine the energy barriers associated with reaction pathways. This is crucial for understanding reaction mechanisms and predicting product formation. For instance, the nitration of toluene, a related process, has been studied computationally to understand the regioselectivity of the reaction. nih.gov

Investigation of Adsorption Properties on Catalytic Surfaces

The interaction of this compound with catalytic surfaces is another area where DFT provides significant insights. Such studies are relevant for understanding its potential catalytic degradation or transformation. DFT calculations can model the adsorption of the molecule onto various surfaces, such as those of transition metals or metal oxides. dntb.gov.ua

These simulations determine the most stable adsorption geometry, the adsorption energy, and the nature of the bonding between the molecule and the surface. nih.gov For nitroaromatic compounds, adsorption can occur through interactions involving the nitro group, the aromatic π-system, or the halogen atoms. nih.gov DFT studies on the adsorption of nitroaromatics on gold surfaces have shown that the orientation of the molecule and the proximity of the nitro group to the surface are critical factors governing the potential for catalytic reduction. nih.gov Similar calculations for this compound could predict its behavior on different catalysts, guiding the design of processes for its environmental remediation.

Molecular Dynamics Simulations of Compound Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are not prominent in the literature, the technique is widely applied to similar molecules, such as nitrobenzene, to understand their dynamic behavior in different environments, like aqueous solutions. nih.govnih.gov

An MD simulation for this compound would involve defining a force field—a set of parameters that describe the potential energy of the system—and then solving Newton's equations of motion for each atom. This would allow for the simulation of its conformational dynamics, interactions with solvent molecules, and transport properties. For example, MD simulations of nitrobenzene dioxygenase, an enzyme that degrades nitroaromatics, have been used to understand how the substrate docks into the active site and the specific interactions that facilitate its breakdown. nih.gov Such simulations could provide valuable information on the environmental fate and potential for bioremediation of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity or Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. researchgate.netnih.gov For nitroaromatic compounds, QSAR models are frequently developed to predict properties like toxicity. nih.govmdpi.com These models are built by calculating a series of molecular descriptors for a set of related compounds and then using statistical methods to find a correlation between these descriptors and an observed property.

For this compound, a QSAR model could be developed to predict its toxicity or biodegradability. The process would involve:

Data Collection: Gathering experimental data (e.g., toxicity to a specific organism) for a series of chlorinated and nitrated toluenes and benzenes.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (describing molecular branching), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) derived from DFT calculations.

Model Development: Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model linking the descriptors to the activity. mdpi.com

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

Systematic reviews of QSAR studies on nitroaromatic compounds have identified several descriptors that are commonly correlated with toxicity, including hydrophobicity (logP), electronic parameters like HOMO and LUMO energies, and specific structural features. nih.gov The presence of chlorine atoms and their position relative to the nitro group are known to significantly influence the toxicity of these compounds. nih.gov

Table 2: Common Descriptors Used in QSAR Models for Nitroaromatic Compounds

| Descriptor Class | Example Descriptors | Property Predicted |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Net Atomic Charges | Toxicity, Reactivity |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Bioaccumulation, Toxicity |

| Steric/Topological | Molecular Weight, Molar Refractivity, Connectivity Indices | Various Activities |

| Constitutional | Number of Nitro Groups, Number of Chlorine Atoms | Toxicity |

Environmental Fate and Biotransformation of 1,3 Dichloro 2 Methyl 5 Nitrobenzene

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that can lead to the transformation of 1,3-dichloro-2-methyl-5-nitrobenzene in the environment. These pathways include photolysis, hydrolysis, and atmospheric reactions.

Direct photolysis may be a relevant degradation pathway for this compound. Chlorinated nitroaromatic compounds possess chromophores that can absorb ultraviolet (UV) radiation from sunlight, specifically at wavelengths greater than 290 nm. nih.govnih.gov This absorption of light energy can lead to the excitation of the molecule and subsequent chemical reactions, such as the cleavage of the carbon-nitro bond or dechlorination. For instance, the direct photodegradation of 2,4-dichloronitrobenzene (B57281) in water has been observed, with an estimated half-life of four weeks. oecd.org It is plausible that this compound undergoes similar photochemical degradation. The presence of nitrate (B79036) and other photosensitizers in the aquatic environment can also influence the rate of photolysis through the generation of reactive species. researchgate.net

Hydrolysis is generally not considered a significant environmental fate process for this compound. nih.govnih.gov This is because the compound lacks functional groups that are susceptible to hydrolysis under typical environmental pH and temperature conditions. The chlorine and nitro groups attached to the stable benzene (B151609) ring are not readily displaced by water. Studies on analogous compounds like 2,4-dichloronitrobenzene have shown it to be stable to hydrolysis at environmentally relevant pH values of 4, 7, and 9. oecd.org Therefore, it is expected that this compound would exhibit similar resistance to hydrolytic degradation.

In the atmosphere, this compound is likely to be degraded primarily through reactions with hydroxyl radicals (•OH). nih.gov These highly reactive radicals are ubiquitous in the troposphere and are responsible for the initial step in the oxidation of many organic compounds. The reaction with hydroxyl radicals can lead to the addition of a hydroxyl group to the aromatic ring or abstraction of a hydrogen atom from the methyl group. nih.gov This initial reaction can trigger a cascade of further oxidation steps, ultimately leading to the breakdown of the molecule. The atmospheric lifetime of nitroaromatic compounds is largely determined by the concentration of hydroxyl radicals and the rate constant of their reaction. researchgate.net While a specific rate constant for this compound is not available, it is a known degradation pathway for other nitroaromatic compounds. nih.gov

Table 1: Summary of Abiotic Degradation Pathways for Chlorinated Nitroaromatic Compounds

| Degradation Pathway | Relevance to this compound | Influencing Factors | Potential Transformation Products |

|---|---|---|---|

| Photolysis | Potentially significant | Sunlight intensity, presence of photosensitizers | Dechlorinated and/or denitrated intermediates |

| Hydrolysis | Not significant | pH, temperature | Not applicable |

| Atmospheric Transformation | Significant in the atmosphere | Hydroxyl radical concentration, solar radiation | Hydroxylated derivatives, ring cleavage products |

Microbial Degradation and Bioremediation Strategies

Microbial degradation plays a crucial role in the natural attenuation of chlorinated nitroaromatic compounds in soil and water. Various microorganisms have evolved enzymatic systems to utilize these compounds as a source of carbon, nitrogen, and energy.

Under aerobic conditions, several bacterial strains have demonstrated the ability to degrade chlorinated nitrobenzenes. ub.edunih.gov The initial step in the aerobic biodegradation of nitroaromatic compounds often involves either the reduction of the nitro group or an oxidative attack on the aromatic ring. nih.gov

The oxidative degradation of nitroaromatic compounds is a common and well-studied pathway. nih.gov This process is typically initiated by oxygenase enzymes, which incorporate one or two atoms of oxygen into the aromatic ring. nih.gov

Dioxygenases: These enzymes introduce two hydroxyl groups onto the benzene ring, often leading to the spontaneous elimination of the nitro group as nitrite (B80452). asm.org For example, the degradation of nitrobenzene (B124822) by Comamonas sp. strain JS765 is initiated by a nitrobenzene dioxygenase, which converts nitrobenzene to catechol with the release of nitrite. asm.orgresearchgate.net The resulting catechol is then further metabolized through ring cleavage pathways.

Monooxygenases: These enzymes incorporate a single oxygen atom into the aromatic ring, which can also lead to the removal of the nitro group. nih.gov

Following the initial enzymatic attack and removal of the nitro group, the resulting chlorinated catechols are typically channeled into central metabolic pathways. The aromatic ring is cleaved by either ortho or meta cleavage dioxygenases, leading to the formation of aliphatic intermediates that can be utilized by the microorganism for growth. ub.edu The complete mineralization of the compound results in the formation of carbon dioxide, water, and chloride ions. nih.gov

Table 2: Key Enzymes in Aerobic Biodegradation of Nitroaromatic Compounds

| Enzyme Class | Function | Example Substrate | Resulting Intermediate |

|---|---|---|---|

| Nitrobenzene Dioxygenase | Incorporates two hydroxyl groups, eliminates nitro group | Nitrobenzene | Catechol |

| Monooxygenase | Incorporates one oxygen atom, can eliminate nitro group | Nitrophenols | Hydroquinone |

| Catechol 2,3-Dioxygenase | Meta cleavage of the aromatic ring | Catechol | 2-Hydroxymuconic semialdehyde |

| Catechol 1,2-Dioxygenase | Ortho cleavage of the aromatic ring | Catechol | cis,cis-Muconic acid |

Aerobic Biodegradation Mechanisms by Microorganisms

Dehalogenation Processes in Aerobic Environments

Under aerobic conditions, the microbial degradation of chlorinated nitroaromatic compounds can be initiated by dehalogenation, although the removal of the nitro group is often the primary step. For compounds structurally related to this compound, aerobic dehalogenation can occur through several enzymatic mechanisms.

One established pathway involves the action of dioxygenase enzymes. These enzymes insert two hydroxyl groups onto the aromatic ring, which can lead to the spontaneous elimination of a halogen substituent. researchgate.net For instance, the degradation of 3-chloronitrobenzene by Diaphorobacter sp. strain JS3051 involves a Rieske nonheme iron dioxygenase that hydroxylates the aromatic ring, leading to the formation of 4-chlorocatechol. nih.gov This intermediate is then further metabolized, with the chlorine atom being removed at a later stage. nih.gov

Another potential dehalogenation mechanism is reductive dehalogenation, which has been observed even under aerobic conditions for certain compounds. In the degradation of 2-chloro-4-nitrophenol (B164951) by Burkholderia sp. strain SJ98, the process is initiated by the reductive removal of the chlorine atom to form p-nitrophenol. ufz.de This is a less common but significant pathway for initiating the breakdown of chloroaromatic compounds in the presence of oxygen. ufz.de

Hydrolytic dehalogenation is also a possibility, where a chlorine atom is replaced by a hydroxyl group. Enzymes known as dehalogenases can catalyze this reaction. For example, 4-chlorobenzoate (B1228818) dehalogenase has been shown to act on chlorinated nitroaromatic compounds like 4-chloro-3,5-dinitrobenzoate and 1-chloro-2,4-dinitrobenzene, converting them to their respective phenolic analogues. nih.gov While direct evidence for this compound is lacking, these established pathways for similar molecules suggest potential aerobic dehalogenation routes.

The table below summarizes enzymes involved in the dehalogenation of related chlorinated aromatic compounds.

| Enzyme Type | Substrate Example | Organism Example | Initial Product |

| Dioxygenase | 3-Chloronitrobenzene | Diaphorobacter sp. JS3051 | 4-Chlorocatechol |

| Reductive Dehalogenase | 2-Chloro-4-nitrophenol | Burkholderia sp. SJ98 | p-Nitrophenol |

| Hydrolytic Dehalogenase | 4-Chlorobenzoate | Pseudomonas sp. CBS3 | 4-Hydroxybenzoate |

Anaerobic Biodegradation Mechanisms by Microorganisms

In anoxic environments, the biodegradation of this compound is expected to proceed primarily through reductive processes. The absence of oxygen as a terminal electron acceptor necessitates alternative metabolic strategies by anaerobic microorganisms.

The most prominent initial step in the anaerobic transformation of nitroaromatic compounds is the reduction of the nitro group. nih.gov This reaction is catalyzed by a class of enzymes known as nitroreductases, which are flavoenzymes that use NADH or NADPH as an electron donor. nih.govmdpi.com These enzymes catalyze the two-electron reduction of the nitro group to a nitroso group, followed by a further two-electron reduction to a hydroxylamino group. researchgate.net

The reactivity of nitroaromatic compounds towards nitroreductases, such as the one from Enterobacter cloacae, is primarily dependent on their hydride-accepting properties rather than their specific molecular structure. researchgate.netnih.gov This suggests that this compound would be a viable substrate for such enzymes. The general pathway is as follows:

R-NO₂ (Nitroaromatic) → R-NO (Nitrosoaromatic) → R-NHOH (Hydroxylaminoaromatic)

This reduction is a critical detoxification step, as nitroaromatic compounds themselves are toxic, but it leads to the formation of intermediates that can be further transformed. researchgate.net

The hydroxylamino-aromatic intermediates formed through nitroreductase activity are often unstable and can undergo further reduction to form the corresponding amino-aromatic compounds (anilines). nih.gov In the case of this compound, this would result in the formation of 3,5-dichloro-6-methylaniline.

R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

The fate of these chlorinated aniline (B41778) intermediates under anaerobic conditions can vary. They may persist in the environment or undergo further degradation. One potential pathway is reductive dehalogenation, where chlorine atoms are removed from the aromatic ring. Anaerobic bacteria, such as Dechloromonas species, are known to carry out dechlorination of aromatic compounds. researchgate.net The complete mineralization of the resulting aniline derivative would then proceed through ring cleavage, though this is a challenging process under anaerobic conditions. nih.govbiorxiv.org

Microbial Ecology and the Evolution of Degradation Pathways

The biodegradation of complex xenobiotics like this compound involves a diverse array of microorganisms possessing specialized catabolic enzymes. The microbial ecology of contaminated sites is often characterized by the presence of bacteria from genera such as Pseudomonas, Burkholderia, Diaphorobacter, and Rhodococcus, which have been shown to degrade various chlorinated and nitrated aromatic compounds. nih.govufz.deethz.ch

The evolution of these degradation pathways is believed to be a modular process. Genes encoding enzymes for specific steps, such as dioxygenation, nitroreduction, or dehalogenation, may be recruited from different pathways and assembled into a novel catabolic route. nih.gov For example, the pathway for 3-chloronitrobenzene degradation in Diaphorobacter sp. JS3051 appears to have evolved by accommodating the compound as a substrate for an initial dioxygenase, which then funnels the resulting chlorocatechol into a pre-existing lower pathway for chlorocatechol catabolism. nih.gov The broad substrate specificity of some catabolic enzymes allows bacteria to adapt to environments contaminated with mixtures of xenobiotic compounds, providing a strong selective advantage. nih.gov

Environmental Distribution and Persistence

The distribution and persistence of this compound in the environment are dictated by its physicochemical properties and its susceptibility to degradation processes. Its relatively low water solubility and moderate octanol-water partition coefficient suggest a tendency to associate with organic matter in soil and sediment.

Soil Adsorption Characteristics and Mobility

The mobility of this compound in soil is primarily controlled by its adsorption to soil particles. The key factor governing this adsorption is the soil organic matter content. chemsafetypro.com The adsorption of similar non-polar organic compounds, such as 1,2-dichlorobenzene, is significantly influenced by the character of the natural organic matter. nih.gov

The table below shows literature Koc values for structurally similar compounds.

| Compound | Log Koc | Mobility Class |

| Chlorobenzene | 2.4 | Moderate |

| 1,3-Dichlorobenzene | 2.8 - 3.0 | Low to Moderate |

| 1,2,4-Trichlorobenzene | 3.4 - 3.7 | Low |

| Nitrobenzene | 1.8 - 2.4 | High to Moderate |

Data compiled from various sources for illustrative purposes.

Based on these values, this compound is expected to have a moderate to low mobility in soil. The presence of two chlorine atoms and a methyl group likely results in a higher Koc than that of nitrobenzene, leading to significant partitioning into the soil's organic fraction and limited transport with soil water. nih.govnih.govresearchgate.net

Assessment of Bioaccumulation Potential (Bioconcentration Factor)

The potential for a chemical substance to accumulate in living organisms is a critical aspect of its environmental risk assessment. For this compound, a comprehensive evaluation of its bioaccumulation potential is conducted through the analysis of its Bioconcentration Factor (BCF). The BCF is a measure of the extent to which a chemical is absorbed by an organism from the surrounding water and accumulates in its tissues.

Due to the lack of direct experimental data on the BCF of this compound, its bioaccumulation potential is estimated using Quantitative Structure-Activity Relationship (QSAR) models. These models are scientifically robust tools that predict the physicochemical and toxicological properties of a chemical based on its molecular structure. A key parameter in these predictions is the octanol-water partition coefficient (log Kow), which indicates a chemical's lipophilicity or tendency to associate with fats. A higher log Kow value generally suggests a greater potential for bioaccumulation.

For this compound, a predicted XlogP value of 3.4 is available from the PubChemLite database. This value serves as a reliable estimate for the log Kow in the absence of experimental data.

To estimate the BCF, a widely accepted linear regression model is employed. This model establishes a correlation between the log Kow of a substance and its log BCF. A commonly used equation for neutral organic compounds, such as chlorinated nitroaromatics, is:

log BCF = 0.85 * log Kow - 0.70

Using the predicted log Kow of 3.4 for this compound, the log BCF can be calculated as follows:

log BCF = (0.85 * 3.4) - 0.70 = 2.89 - 0.70 = 2.19

From this, the numerical BCF value is determined by taking the antilogarithm:

BCF = 102.19 ≈ 154.88

This estimated BCF value suggests that this compound has a moderate potential to bioaccumulate in aquatic organisms. Substances with BCF values between 100 and 1000 are generally considered to have a significant potential for bioaccumulation, but are less likely to biomagnify through the food chain compared to substances with higher BCFs.

The following table summarizes the parameters used in the assessment of the bioaccumulation potential of this compound.

| Parameter | Value | Method | Source |

| Log Kow (XlogP) | 3.4 | Prediction | PubChemLite |

| Log BCF | 2.19 | QSAR Estimation | Calculated |

| Bioconcentration Factor (BCF) | ~155 | QSAR Estimation | Calculated |

It is important to note that this assessment is based on a predictive model and provides an estimation of the bioaccumulation potential. While QSAR models are valuable tools, experimental verification of the BCF would provide a more definitive understanding of the environmental fate of this compound.

Applications in Advanced Organic Synthesis and Material Science

Utility as a Synthetic Intermediate for Complex Molecules

The strategic placement of electron-withdrawing nitro and chloro groups and an electron-donating methyl group on the aromatic ring of 1,3-dichloro-2-methyl-5-nitrobenzene makes it a versatile precursor for a variety of complex molecular architectures.

Precursor for Pharmaceutical Intermediates

Halogenated nitroaromatic compounds are crucial starting materials in the production of numerous pharmaceutical agents. unimi.it While direct synthesis examples from this compound are not extensively detailed in publicly available literature, the functional motifs present in the molecule are indicative of its potential as a precursor for various pharmaceutical intermediates. For instance, related dichloronitrobenzene derivatives are utilized in the synthesis of kinase inhibitors, which are a critical class of drugs in cancer therapy. The core structure can be modified through reactions such as nucleophilic aromatic substitution and reduction of the nitro group to an amine, which is a key functional group in many active pharmaceutical ingredients.

Building Block for Agrochemical Synthesis

The synthesis of modern agrochemicals frequently relies on halogenated and nitrated benzene (B151609) derivatives. unimi.it These compounds serve as foundational scaffolds for creating molecules with desired herbicidal, fungicidal, or insecticidal properties. The specific substitution pattern of this compound offers multiple reaction sites for the introduction of various pharmacophores essential for biological activity. For example, the reduction of the nitro group to an aniline (B41778) is a common step in the synthesis of many pesticides. The resulting substituted aniline can then undergo further reactions to build the final agrochemical product.

Role in Specialty Chemical Production

Beyond pharmaceuticals and agrochemicals, this compound is a valuable intermediate in the production of specialty chemicals, including dyes and pigments. The chromophoric properties imparted by the nitro group, combined with the auxochromic potential of other substituents that can be introduced, make it a candidate for the synthesis of specialized colorants. The reactivity of the chloro and nitro groups allows for the tailored design of molecules with specific absorption and fastness properties.

Derivatization for the Generation of Novel Compounds

The chemical versatility of this compound allows for its derivatization into a wide range of novel compounds with unique properties and applications.

Synthesis of Halogenated Amines from this compound

A primary and highly useful transformation of this compound is the reduction of its nitro group to form the corresponding aniline, 2,6-dichloro-4-methylaniline . This reaction is a cornerstone in the synthetic utility of nitroaromatic compounds.

Commonly, this reduction is achieved through catalytic hydrogenation. This process typically employs a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds through a series of intermediate steps to yield the final amine. Another effective method is metal-mediated reduction, using reagents like iron (Fe) or tin (Sn) in an acidic medium. These reactions involve the transfer of electrons from the metal to the nitro group, followed by protonation to form the amine.

The resulting halogenated amine is a valuable intermediate in its own right, with altered reactivity compared to the parent nitro compound. The electron-donating amino group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to specific positions.

Table 1: Key Transformation of this compound

| Starting Material | Reagents and Conditions | Product |

|---|

Formation of Other Complex Aromatic Systems and Heterocycles

The presence of multiple reactive sites on the this compound ring system facilitates the synthesis of more complex aromatic and heterocyclic structures. The chloro and nitro groups activate the ring for nucleophilic aromatic substitution (SNAr) reactions.

This reactivity allows for the displacement of the chlorine atoms by various nucleophiles, such as amines, alkoxides, and thiolates, leading to the formation of a wide array of substituted aromatic compounds. For example, reactions with sulfur nucleophiles can be a pathway to sulfur-containing heterocycles.

One significant class of heterocycles that can be synthesized from precursors derived from dichloronitrobenzenes are phenothiazines . The synthesis often involves the reaction of a substituted aminothiophenol with a halogenated nitrobenzene (B124822) derivative. While a direct synthesis from this compound is not explicitly documented, its derivatives, particularly the corresponding aniline, could potentially undergo condensation reactions with sulfur-containing compounds to form complex heterocyclic systems like substituted phenothiazines. These compounds are of significant interest due to their wide range of pharmacological activities.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2,6-dichloro-4-methylaniline |

| Palladium |

| Iron |

| Tin |

Toxicological and Ecotoxicological Implications: Mechanistic Studies

Mechanisms of Toxicity of Halogenated Nitroaromatics

The toxicity of halogenated nitroaromatics is complex and can be attributed to several underlying mechanisms, primarily related to their metabolism. The presence of both halogen and nitro substituents on an aromatic ring creates a molecule with significant biological reactivity.

The genotoxicity of many nitroaromatic compounds is often linked to the metabolic reduction of the nitro group. nih.gov This process can lead to the formation of highly reactive intermediates, such as nitroso and N-hydroxylamino derivatives, which are capable of interacting with cellular macromolecules, including DNA. nih.gov Concerns about the mutagenic and genotoxic properties of nitroaromatic compounds often stem from the potential for DNA damage induced by these bioreduction products. nih.gov

Table 1: Genotoxicity and Mutagenicity of Related Dichloronitrobenzenes

| Compound | Test System | Result | Reference |

|---|---|---|---|

| 1,4-Dichloro-2-nitrobenzene (B41259) | In vitro mammalian chromosome aberration tests | Positive | |

| 1,4-Dichloro-2-nitrobenzene | Bacterial mutagenicity assays (Ames test) | Inconsistent (some positive, some negative) | |

| 2,4-Dichloro-1-nitrobenzene | In vitro genotoxicity tests | Data available | gezondheidsraad.nl |

The formation of DNA adducts is a critical step in the initiation of chemical carcinogenesis and is a known mechanism of toxicity for many nitroaromatic compounds. nih.gov These adducts are formed when reactive metabolites of a compound covalently bind to DNA, leading to mutations if not properly repaired. nih.gov

For nitroaromatic compounds, the N-hydroxylamino metabolite is often implicated as the ultimate carcinogenic species that reacts with DNA. nih.gov While direct evidence of DNA adduct formation by 1,3-dichloro-2-methyl-5-nitrobenzene is not available, the metabolic pathways of related compounds suggest this is a plausible mechanism of toxicity. The specific nature and location of these adducts on the DNA molecule can influence their mutagenic potential. nih.gov Common sites for adduct formation on DNA bases include the C8 and N2 positions of guanine. nih.gov

The investigation of DNA adducts often involves sensitive analytical techniques such as mass spectrometry to identify and quantify the specific adducts formed. nih.gov Such studies on this compound would be necessary to definitively establish this mechanism of toxicity.

Ecotoxicological Impact on Environmental Biota and Ecosystems

The release of halogenated nitroaromatic compounds into the environment is a concern due to their potential toxicity to various organisms. These substances can be hazardous to the aquatic environment, with the potential for long-term adverse effects. fishersci.com

Nitrobenzene (B124822) and its substituted derivatives are known to be moderately to highly toxic to aquatic life, including algae. waterquality.gov.au Although specific data for this compound is scarce, it is noted that this substance may be hazardous to the environment, with special attention given to algae. inchem.org The toxicity of substituted nitrobenzenes to aquatic organisms can be influenced by factors such as the number and position of chlorine atoms, which can increase the compound's toxicity compared to nitrobenzene itself. waterquality.gov.au

Studies on the green alga Scenedesmus vacuolatus have shown that the toxicity of various nitrobenzenes can often be predicted based on their lipophilicity, suggesting a narcotic mode of action for some mononitrobenzenes. oup.com However, the presence of multiple substituents can lead to more specific modes of action. oup.com Given its structure, this compound is expected to be toxic to aquatic organisms. fishersci.comontosight.ai

Table 2: Aquatic Toxicity of a Related Dichloronitrobenzene

| Compound | Organism | Test | Value | Reference |

|---|---|---|---|---|

| 2,5-Dichloronitrobenzene | Cyprinus carpio (Carp) | 96h LC50 | 5.537 mg/L | fishersci.com |

| 2,5-Dichloronitrobenzene | Photobacterium phosphoreum | 5 min EC50 | 7.82 mg/L | fishersci.com |

A comprehensive environmental risk assessment for a compound like this compound would involve a tiered approach to evaluate its potential impact. This process begins with gathering data on the substance's physical and chemical properties, its sources, and its fate and behavior in the environment.

The risk assessment would then proceed to characterize the ecotoxicological effects on various trophic levels, from primary producers like algae to invertebrates and fish. who.int This involves determining key toxicity endpoints such as the No-Observed-Effect Concentration (NOEC), the Lowest-Observed-Effect Concentration (LOEC), and the median lethal (LC50) or effective (EC50) concentrations.